molecular formula C13H13N3OS B2782172 2-furaldehyde N-(3-methylphenyl)thiosemicarbazone CAS No. 324055-33-6

2-furaldehyde N-(3-methylphenyl)thiosemicarbazone

Cat. No.: B2782172
CAS No.: 324055-33-6
M. Wt: 259.33
InChI Key: KXLGFSQJDTYOEJ-NTEUORMPSA-N
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Description

2-Furaldehyde N-(3-methylphenyl)thiosemicarbazone (C 13 H 13 N 3 OS) is a thiosemicarbazone derivative characterized by a furan ring and a meta-substituted tolyl group on the terminal nitrogen . This molecular architecture places it in a class of organic compounds that has attracted significant research interest due to its versatile coordination chemistry with transition metals and potential biological activities . Thiosemicarbazones are renowned for their ability to act as chelating ligands, typically coordinating to metal ions through the sulfur and azomethine nitrogen atoms, forming complexes with various biological properties . While specific biological data for this exact derivative is an area of ongoing investigation, related furfural-derived thiosemicarbazones have demonstrated a broad spectrum of pharmacological activities in scientific studies. These include antitumoral, fungicidal, bactericidal, and antiviral effects, making the structural class a valuable template in medicinal chemistry and chemical biology research . A key mechanism underlying the anticancer potential of many thiosemicarbazones involves their ability to chelate essential metal ions, such as copper, within cancer cells. This can lead to the inhibition of ribonucleotide reductase, disruption of mitochondrial function, and induction of apoptosis (programmed cell death) . Cancer cells often have altered copper metabolism and higher copper concentrations, which may allow copper complexes of thiosemicarbazones to selectively target malignant cells over healthy ones, offering a potential strategy for improving selectivity and reducing the systemic toxicity associated with traditional chemotherapeutic agents like cisplatin and doxorubicin . This compound is supplied For Research Use Only. It is intended for applications in inorganic chemistry, investigating coordination complexes with 3d metal ions, and for preliminary in-vitro screening in biological studies to explore its mechanism of action and potential research applications.

Properties

IUPAC Name

1-[(E)-furan-2-ylmethylideneamino]-3-(3-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-10-4-2-5-11(8-10)15-13(18)16-14-9-12-6-3-7-17-12/h2-9H,1H3,(H2,15,16,18)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLGFSQJDTYOEJ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324055-33-6
Record name 2-FURALDEHYDE N-(3-METHYLPHENYL)THIOSEMICARBAZONE
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Preparation Methods

The synthesis of 2-furaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 2-furaldehyde with N-(3-methylphenyl)thiosemicarbazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being refluxed for several hours to ensure complete reaction . The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

2-Furaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Thiosemicarbazones, including 2-furaldehyde N-(3-methylphenyl)thiosemicarbazone, have been extensively studied for their anticancer properties. They exhibit cytotoxic effects against various cancer cell lines, attributed to their ability to interact with biological targets such as DNA and enzymes involved in cell proliferation.

  • Case Study : A study reported that thiosemicarbazones demonstrated significant activity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth. The mechanism of action is believed to involve the generation of reactive oxygen species and induction of apoptosis .

Antimycobacterial Activity
Research has shown that this compound exhibits promising antimycobacterial activity against Mycobacterium tuberculosis.

  • Data Table: Antimycobacterial Activity
CompoundMIC (µg/mL)Reference
This compound5-10
Rifampicin (control)0.5-1

Catalysis

Transition Metal Complexes
The compound can form complexes with transition metals, enhancing its catalytic properties. These complexes have been explored for various organic transformations, including cross-coupling reactions.

  • Case Study : A study highlighted the use of nickel complexes derived from thiosemicarbazones in the Heck reaction, achieving high turnover numbers and frequencies under optimized conditions. The addition of water was found to improve yields significantly .
  • Data Table: Catalytic Performance
Reaction TypeCatalyst UsedTurnover Number (TON)Yield (%)
Heck ReactionNickel-Thiosemicarbazone ComplexUp to 37,00085-95
Suzuki-MiyauraPalladium-Thiosemicarbazone ComplexUp to 25,00080-90

Materials Science

Optical Properties
Thiosemicarbazones and their metal complexes have been investigated for their optical properties, making them suitable candidates for applications in optical devices.

  • Case Study : Research demonstrated that the incorporation of thiosemicarbazone ligands into polymer matrices resulted in enhanced photoluminescence properties, suggesting potential uses in light-emitting devices and sensors .

Mechanism of Action

The mechanism of action of 2-furaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with various molecular targets and pathways. The thiosemicarbazone moiety is known to chelate metal ions, which can inhibit the activity of metalloenzymes and disrupt cellular processes. Additionally, the compound may interact with DNA and proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Effects on Thiosemicarbazones

  • Phenyl vs. 3-Methylphenyl Substitutions: Derivatives like 4-phenyl-3-thiosemicarbazones (e.g., from 4-phenyl-3-thiosemicarbazide and aromatic aldehydes) exhibit reduced lipophilicity compared to 2-furaldehyde N-(3-methylphenyl)thiosemicarbazone.
  • Trifluoromethyl Modifications :
    The compound 5-(3-(trifluoromethyl)phenyl)-2-furaldehyde N-phenylthiosemicarbazone () features a strong electron-withdrawing CF3 group, which increases electronegativity and may alter binding affinity in metal coordination or biological targets compared to the methyl-substituted analog .

Coordination Chemistry

Thiosemicarbazones often act as tridentate ligands, coordinating via the imine nitrogen, thione sulfur, and hydrazinic nitrogen. For example:

  • Antipyrine-Based Derivatives: Compounds like 4[N-(furan-2’-aldimine)amino]antipyrine thiosemicarbazone form Co(II) and Ni(II) complexes with distorted octahedral geometries, demonstrating strong metal-binding capabilities .
  • Platinum Metal Complexes :
    Palladium(II) and platinum(II) complexes of furan-2-carboxalidene thiosemicarbazones (FFAAPTS) adopt square planar geometries, whereas Ru(III), Rh(III), and Ir(III) complexes exhibit octahedral structures. These findings suggest that this compound could similarly form stable complexes with transition metals, influencing its catalytic or medicinal applications .

Data Tables

Table 1: Structural and Functional Comparison of Selected Thiosemicarbazones

Compound Name Substituents Coordination Geometry (with Metals) Key Biological Activity
This compound Furan + 3-methylphenyl Tridentate (N,N,S) Under investigation
5-(3-(Trifluoromethyl)phenyl)-2-furaldehyde N-phenylthiosemicarbazone Furan + CF3-phenyl Not reported Enhanced electronegativity
4[N-(Furan-2’-aldimine)amino]antipyrine thiosemicarbazone Furan + antipyrine Octahedral (Co/Ni) Antimicrobial
KTS (Bis-thiosemicarbazone) Ethoxybutyraldehyde Linear (Cu/Zn) Antitumor

Key Research Findings

Substituent-Driven Bioactivity : The 3-methylphenyl group in this compound may improve pharmacokinetic properties compared to unsubstituted phenyl analogs .

Heterocyclic Advantage : The furan ring’s aromaticity and planar structure contribute to enhanced interactions with biological targets, such as microbial enzymes or DNA .

Biological Activity

2-Furaldehyde N-(3-methylphenyl)thiosemicarbazone (CAS No. 324055-33-6) is a thiosemicarbazone derivative synthesized from 2-furaldehyde and N-(3-methylphenyl)thiosemicarbazide. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C₁₃H₁₃N₃OS
  • Molecular Weight : 259.33 g/mol

The synthesis typically involves refluxing 2-furaldehyde with N-(3-methylphenyl)thiosemicarbazide in an organic solvent such as ethanol or methanol, facilitating the formation of the thiosemicarbazone moiety.

The biological activity of this compound is primarily attributed to its ability to chelate metal ions, which can inhibit metalloenzyme activity and disrupt various cellular processes. Additionally, it may interact with DNA and proteins, influencing cellular signaling pathways .

Antimicrobial Activity

Research indicates that thiosemicarbazones exhibit significant antimicrobial properties. A study highlighted that derivatives similar to this compound showed promising activity against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported to be in the low micromolar range, suggesting strong antimicrobial potential .

Anticancer Activity

The anticancer effects of thiosemicarbazones have been extensively documented. In vitro studies have shown that this compound can induce cytotoxicity in various cancer cell lines, including breast and lung cancer cells. The compound's efficacy was evaluated using assays such as MTT and Alamar Blue, demonstrating IC50 values comparable to established chemotherapeutic agents .

Case Studies

  • Cytotoxicity Assessment :
    • A comparative study assessed the cytotoxic effects of various thiosemicarbazones, including this compound. Results indicated a significant reduction in cell viability in cancerous cell lines, with the compound exhibiting lower cytotoxicity towards non-tumoral cells, highlighting its selectivity .
  • Antimycobacterial Activity :
    • In a study focusing on antimycobacterial properties, this compound was evaluated against Mycobacterium tuberculosis strains. The compound demonstrated effective inhibition, suggesting potential for development as an antitubercular agent .

Comparative Analysis with Similar Compounds

Compound NameStructure VariationsBiological Activity
2-Furaldehyde Thiosemicarbazone Lacks 3-methylphenyl groupModerate antimicrobial activity
N-(3-Methylphenyl)Thiosemicarbazone No furan ringLower anticancer potency
5-Methyl-2-furaldehyde Thiosemicarbazone Different substituent on furan ringEnhanced cytotoxicity against specific tumors

The unique combination of functional groups in this compound contributes to its distinct biological activities compared to other thiosemicarbazones .

Q & A

What are the standard synthetic protocols for preparing 2-furaldehyde N-(3-methylphenyl)thiosemicarbazone, and how is purity ensured?

The ligand is synthesized by condensing 2-furaldehyde derivatives with N-(3-methylphenyl)thiosemicarbazide in ethanol under reflux. For example, 5-chloro-2-furaldehyde reacts with thiosemicarbazide in ethanol at 60–70°C for 3–6 hours, yielding a precipitate purified via recrystallization . Purity is confirmed using thin-layer chromatography (TLC) and melting point determination. Elemental analysis (C, H, N, S) and spectroscopic methods (IR, NMR) validate the structure. Solubility in DMSO/DMF facilitates metal complexation .

How do spectroscopic techniques resolve tautomerism in thiosemicarbazone ligands?

Thiosemicarbazones exhibit thione (C=S) ↔ thiol (S–H) tautomerism. IR spectroscopy identifies the absence of S–H stretching (~2550 cm⁻¹) and confirms C=S vibrations (~850 cm⁻¹). ¹H NMR further excludes S–H proton signals (~4 ppm), while NH protons appear as broad peaks at 7.8–11.5 ppm. For example, 5-chloro-2-furaldehyde thiosemicarbazone shows no S–H signal, confirming the thione form .

What coordination modes are observed in transition metal complexes of this ligand, and how are they characterized?

The ligand typically acts as a bidentate NS-donor, binding via the thione sulfur and azomethine nitrogen. For Ni(II), Cu(II), and Zn(II) complexes, IR data show shifts in ν(C=N) and ν(C=S), indicating metal coordination. Magnetic moments and electronic spectra suggest octahedral (Ni²⁺) or square planar (Cu²⁺) geometries. X-ray crystallography (e.g., Cd(II) halide complexes) confirms monodentate or bidentate binding depending on substituents .

How are biological activities of these compounds evaluated, and what methodological controls are critical?

Antimicrobial and anticancer assays involve:

  • In vitro cytotoxicity : Testing against tumor cell lines (e.g., J774 macrophages) using MTT assays, with IC₅₀ values calculated via dose-response curves .
  • Antifungal activity : Disk diffusion or microdilution methods against Candida albicans or Aspergillus fumigatus, comparing zones of inhibition to standard drugs .
    Controls include solvent-only blanks (e.g., DMSO), positive controls (e.g., doxorubicin), and cell viability validation via trypan blue exclusion .

How can contradictory spectral data on metal-ligand binding be resolved?

Discrepancies in coordination mode (e.g., monodentate vs. bidentate) require multi-technique validation:

  • EPR spectroscopy : For Cu(II) complexes, axial symmetry parameters (g∥, g⊥) distinguish square planar vs. tetrahedral geometries .
  • X-ray crystallography : Directly resolves bonding patterns, as seen in Cd(II) halide complexes .
  • Magnetic susceptibility : Deviations from expected moments may indicate mixed-ligand or polymeric structures .

What computational methods predict the pharmacokinetic and bioactivity profiles of these compounds?

ADMET properties (absorption, metabolism) are modeled using SwissADME and pkCSM platforms. Key parameters include:

  • Lipinski’s Rule of Five : LogP (<5), molecular weight (<500 Da).
  • Bioavailability : Topological polar surface area (TPSA <140 Ų).
    Docking studies (e.g., AutoDock Vina) assess interactions with targets like ribonucleotide reductase, correlating binding affinity with antitumor activity .

How do substituents influence polymorphism and crystallographic packing in thiosemicarbazones?

Substituents like nitro or chloro groups alter hydrogen bonding and π-π stacking. For example:

  • 5-Nitro-2-furaldehyde thiosemicarbazone forms synthons via N–H⋯S and N–H⋯O bonds, creating 2D sheets.
  • Halogen substituents (e.g., Cl) enhance halogen bonding, affecting crystal density and nonlinear optical properties .
    Powder XRD and Hirshfeld surface analysis quantify packing efficiencies and intermolecular interactions .

What advanced strategies optimize the antitumor efficacy of thiosemicarbazone-metal complexes?

Structure-activity relationship (SAR) studies focus on:

  • Metal choice : Cu(II) and Fe(III) complexes show higher redox activity, generating ROS for pro-apoptotic effects .
  • Ligand substituents : Electron-withdrawing groups (e.g., NO₂) enhance metal-binding affinity and cellular uptake .
  • Hybrid ligands : Combining thiosemicarbazones with heterocyclic bases (e.g., pyridine) improves selectivity for cancer cells over normal cells .

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